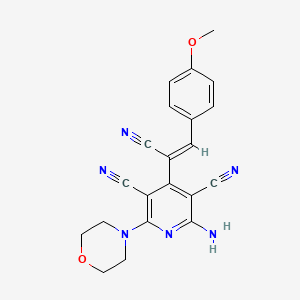
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with amino, cyano, and morpholino groups, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile typically involves the condensation of aldehydes with arylacetonitriles. One common method includes the reaction of piperidine with 2-amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles in the presence of 1,4-dioxane . The reaction is carried out by heating the reactants, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the precursor molecule can be readily replaced by nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include piperidine, 1,4-dioxane, and various aldehydes. Reaction conditions often involve heating and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include derivatives with different substituents on the pyridine ring, which can exhibit unique optical and chemical properties .
科学的研究の応用
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile has several scientific research applications:
作用機序
The mechanism of action of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways are still under investigation, but its ability to exhibit fluorescence suggests interactions with cellular components involved in light emission and energy transfer .
類似化合物との比較
Similar Compounds
2-Amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles: These compounds are structurally similar and serve as precursors in the synthesis of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile.
α-Cyanostilbazoles: These compounds share similar structural features and are known for their aggregation-induced emission properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties. Its ability to exhibit solid-state fluorescence while showing minimal fluorescence in solution makes it particularly valuable for applications in materials science and bioimaging .
特性
分子式 |
C21H18N6O2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-morpholin-4-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H18N6O2/c1-28-16-4-2-14(3-5-16)10-15(11-22)19-17(12-23)20(25)26-21(18(19)13-24)27-6-8-29-9-7-27/h2-5,10H,6-9H2,1H3,(H2,25,26)/b15-10+ |
InChIキー |
KYVJSCFMDRRRJZ-XNTDXEJSSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=C(C(=NC(=C2C#N)N3CCOCC3)N)C#N |
正規SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=C(C(=NC(=C2C#N)N3CCOCC3)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


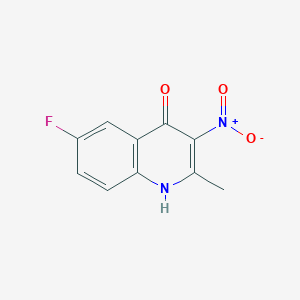
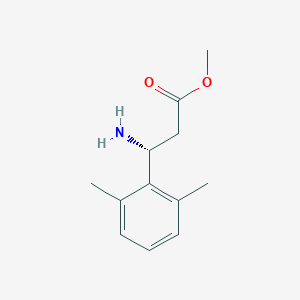
![4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12849110.png)
![2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)


![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)
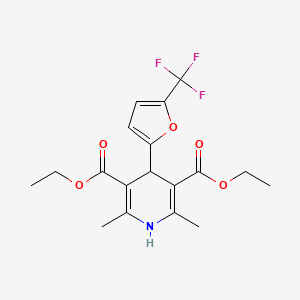
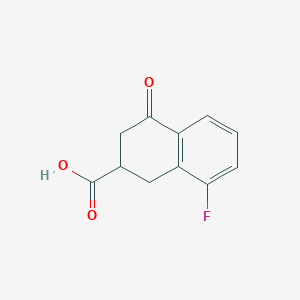
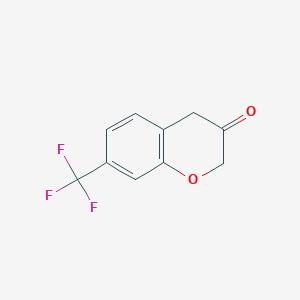
![1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12849145.png)

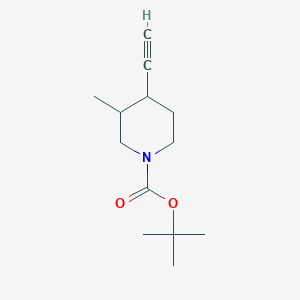
![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
